molecular formula C7H17NO B13026321 (3R,5S)-5-Amino-3-heptanol

(3R,5S)-5-Amino-3-heptanol

Cat. No.: B13026321
M. Wt: 131.22 g/mol
InChI Key: JWDWCHZBTPOBRT-NKWVEPMBSA-N
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Description

(3R,5S)-5-Amino-3-heptanol: is a chiral compound with the following structural formula:

C7H17NO\text{C}_7\text{H}_{17}\text{NO} C7​H17​NO

It contains an amino group (-NH₂) and a hydroxyl group (-OH) attached to a seven-carbon chain. The compound’s stereochemistry is defined by the (3R,5S) configuration.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of (3R,5S)-5-amino-3-heptanol. One common approach involves the reduction of the corresponding ketone or aldehyde precursor. For example, the reduction of 5-amino-3-heptanone using a suitable reducing agent yields the desired compound.

Reaction Conditions:: The reduction can be carried out using various reagents, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Reaction conditions typically involve aprotic solvents (e.g., ether or tetrahydrofuran) at low temperatures.

Industrial Production:: While this compound is not produced on an industrial scale, it serves as an intermediate in the synthesis of other compounds.

Chemical Reactions Analysis

Reactions::

    Reduction: As mentioned earlier, the compound undergoes reduction to form the amino alcohol.

    Substitution: The hydroxyl group can participate in substitution reactions, leading to various derivatives.

Common Reagents::

    Reduction: NaBH₄, LiAlH₄

    Substitution: Acid chlorides, alkyl halides

Major Products:: The major product of the reduction reaction is (3R,5S)-5-amino-3-heptanol itself.

Scientific Research Applications

Chemistry::

  • Used as a chiral building block in organic synthesis.
  • Serves as a precursor for other amino alcohols and related compounds.
Biology and Medicine::
  • Investigated for potential pharmacological applications due to its stereochemistry.
  • May play a role in drug development or as a scaffold for bioactive molecules.
Industry::
  • Limited industrial applications, but its derivatives may find use in specialty chemicals.

Mechanism of Action

The exact mechanism of action for (3R,5S)-5-amino-3-heptanol depends on its specific application. It could interact with enzymes, receptors, or cellular pathways, influencing biological processes.

Comparison with Similar Compounds

While (3R,5S)-5-amino-3-heptanol is unique due to its stereochemistry, similar compounds include:

  • (3S,5R)-5-Amino-3-heptanol
  • (3R,5R)-5-Amino-3-heptanol

These enantiomers exhibit distinct properties and may have different biological activities.

Properties

Molecular Formula

C7H17NO

Molecular Weight

131.22 g/mol

IUPAC Name

(3R,5S)-5-aminoheptan-3-ol

InChI

InChI=1S/C7H17NO/c1-3-6(8)5-7(9)4-2/h6-7,9H,3-5,8H2,1-2H3/t6-,7+/m0/s1

InChI Key

JWDWCHZBTPOBRT-NKWVEPMBSA-N

Isomeric SMILES

CC[C@@H](C[C@@H](CC)O)N

Canonical SMILES

CCC(CC(CC)O)N

Origin of Product

United States

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